molecular formula C10H15BrN2OS B13296464 2-{[1-(5-bromothiophen-2-yl)ethyl]amino}-N,N-dimethylacetamide

2-{[1-(5-bromothiophen-2-yl)ethyl]amino}-N,N-dimethylacetamide

Cat. No.: B13296464
M. Wt: 291.21 g/mol
InChI Key: BLBPENDVFQUNED-UHFFFAOYSA-N
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Description

2-{[1-(5-bromothiophen-2-yl)ethyl]amino}-N,N-dimethylacetamide is an organic compound that features a bromothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(5-bromothiophen-2-yl)ethyl]amino}-N,N-dimethylacetamide typically involves the reaction of 5-bromothiophene-2-carbaldehyde with ethylamine, followed by acetylation with dimethylacetamide. The reaction conditions often require a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(5-bromothiophen-2-yl)ethyl]amino}-N,N-dimethylacetamide can undergo various chemical reactions, including:

    Oxidation: The bromothiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the bromine atom, forming a thiophene derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiophene derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[1-(5-bromothiophen-2-yl)ethyl]amino}-N,N-dimethylacetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of 2-{[1-(5-bromothiophen-2-yl)ethyl]amino}-N,N-dimethylacetamide involves its interaction with specific molecular targets. The bromothiophene moiety can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[1-(5-chlorothiophen-2-yl)ethyl]amino}-N,N-dimethylacetamide
  • 2-{[1-(5-fluorothiophen-2-yl)ethyl]amino}-N,N-dimethylacetamide
  • 2-{[1-(5-methylthiophen-2-yl)ethyl]amino}-N,N-dimethylacetamide

Uniqueness

2-{[1-(5-bromothiophen-2-yl)ethyl]amino}-N,N-dimethylacetamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can also affect the compound’s electronic properties, making it distinct from its chloro, fluoro, and methyl analogs.

Properties

Molecular Formula

C10H15BrN2OS

Molecular Weight

291.21 g/mol

IUPAC Name

2-[1-(5-bromothiophen-2-yl)ethylamino]-N,N-dimethylacetamide

InChI

InChI=1S/C10H15BrN2OS/c1-7(8-4-5-9(11)15-8)12-6-10(14)13(2)3/h4-5,7,12H,6H2,1-3H3

InChI Key

BLBPENDVFQUNED-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(S1)Br)NCC(=O)N(C)C

Origin of Product

United States

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